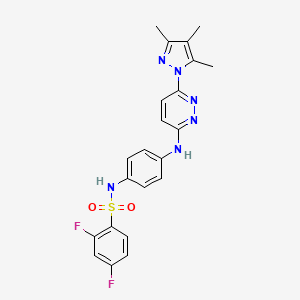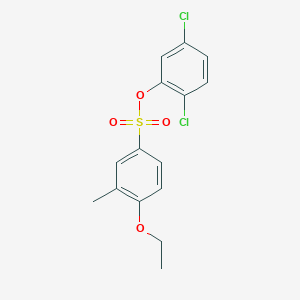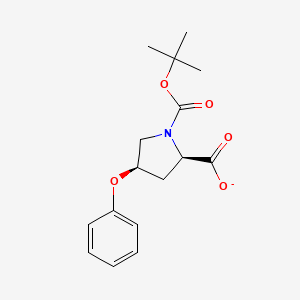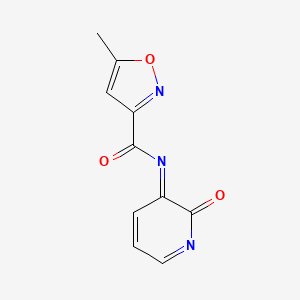
2,4-difluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-(4-{[6-(3,4,5-trimetil-1H-pirazol-1-il)piridazin-3-il]amino}fenil)benceno-1-sulfonamida es un complejo compuesto orgánico con aplicaciones potenciales en varios campos científicos. Este compuesto presenta un grupo sulfonamida, que es conocido por su presencia en muchas moléculas biológicamente activas, y un anillo de pirazol, que a menudo se encuentra en productos farmacéuticos.
Métodos De Preparación
La síntesis de 2,4-difluoro-N-(4-{[6-(3,4,5-trimetil-1H-pirazol-1-il)piridazin-3-il]amino}fenil)benceno-1-sulfonamida normalmente implica múltiples pasos, incluyendo la formación de compuestos intermedios. La ruta sintética puede incluir los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr a través de la reacción de hidracinas apropiadas con 1,3-dicetonas.
Adición del anillo de piridazina: Este paso implica la reacción del derivado de pirazol con un precursor de piridazina adecuado.
Introducción del grupo sulfonamida: Esto se puede hacer haciendo reaccionar el intermedio con cloruros de sulfonilo en condiciones básicas.
Ensamblaje final: El compuesto final se obtiene acoplando el intermedio con derivados de 2,4-difluorobenceno en condiciones adecuadas.
Los métodos de producción industrial probablemente involucrarían la optimización de estos pasos para garantizar un alto rendimiento y pureza, así como la escalabilidad.
Análisis De Reacciones Químicas
2,4-difluoro-N-(4-{[6-(3,4,5-trimetil-1H-pirazol-1-il)piridazin-3-il]amino}fenil)benceno-1-sulfonamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio, que pueden reducir el grupo sulfonamida a una amina.
Sustitución: Los átomos de flúor en el anillo de benceno se pueden sustituir con otros nucleófilos en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de aluminio y litio, y nucleófilos como aminas o tioles. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede exhibir actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Debido a su potencial actividad biológica, podría explorarse para aplicaciones terapéuticas.
Industria: El compuesto puede encontrar uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2,4-difluoro-N-(4-{[6-(3,4,5-trimetil-1H-pirazol-1-il)piridazin-3-il]amino}fenil)benceno-1-sulfonamida dependería de su objetivo específico. Generalmente, los compuestos sulfonamida inhiben las enzimas imitando el sustrato o uniéndose al sitio activo. El anillo de pirazol puede interactuar con proteínas o receptores específicos, modulando su actividad. Los objetivos moleculares exactos y las vías involucradas requerirían más investigación para dilucidar.
Comparación Con Compuestos Similares
Los compuestos similares a 2,4-difluoro-N-(4-{[6-(3,4,5-trimetil-1H-pirazol-1-il)piridazin-3-il]amino}fenil)benceno-1-sulfonamida incluyen:
Derivados de 2,4-difluorobenceno: Estos compuestos comparten el núcleo de difluorobenceno y pueden exhibir una reactividad química similar.
Derivados de sulfonamida: Los compuestos con el grupo sulfonamida son conocidos por su actividad biológica y se utilizan en diversas aplicaciones terapéuticas.
Derivados de pirazol: Estos compuestos a menudo se encuentran en productos farmacéuticos y agroquímicos debido a sus diversas actividades biológicas.
La singularidad de 2,4-difluoro-N-(4-{[6-(3,4,5-trimetil-1H-pirazol-1-il)piridazin-3-il]amino}fenil)benceno-1-sulfonamida radica en su combinación de estos grupos funcionales, lo que puede conferir propiedades y actividades únicas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C22H20F2N6O2S |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
2,4-difluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H20F2N6O2S/c1-13-14(2)28-30(15(13)3)22-11-10-21(26-27-22)25-17-5-7-18(8-6-17)29-33(31,32)20-9-4-16(23)12-19(20)24/h4-12,29H,1-3H3,(H,25,26) |
Clave InChI |
BIBWWHNRDVHHSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B12346408.png)
![2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid](/img/structure/B12346420.png)




![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12346452.png)
![5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol](/img/structure/B12346466.png)
![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B12346468.png)
![2-{[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346471.png)
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide](/img/structure/B12346475.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12346484.png)
![ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate](/img/structure/B12346500.png)
